Salsolinol hydrobromide

Descripción general

Descripción

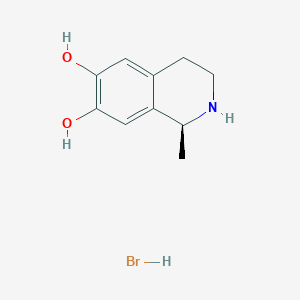

Hidrobromuro de Salsolinol: (fórmula química: CHNO · HBr) es un compuesto derivado de la condensación de acetaldehído y dopamina. Existe como enantiómeros R y S.

Ocurrencia: La Salsolinol está presente de forma natural en varios alimentos.

Tejido cerebral: La R-salsolinol se encuentra predominantemente en el tejido cerebral humano.

Métodos De Preparación

Rutas sintéticas: La síntesis del Hidrobromuro de Salsolinol implica la condensación de acetaldehído con dopamina.

Condiciones de reacción: Las condiciones de reacción específicas para su síntesis pueden variar, pero la reacción principal involucra la formación del anillo tetrahydroisoquinolina.

Producción industrial: Los métodos de producción a escala industrial no están ampliamente documentados, ya que la Salsolinol se estudia principalmente por sus propiedades neurotóxicas.

Análisis De Reacciones Químicas

Reactividad: La Salsolinol puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos comunes: Se pueden emplear reactivos como agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y catalizadores ácidos (por ejemplo, ácido bromhídrico).

Productos principales: Los productos específicos que se forman dependen de las condiciones de reacción, pero típicamente implican modificaciones del anillo tetrahydroisoquinolina.

Aplicaciones Científicas De Investigación

Neuropharmacological Studies

Salsolinol hydrobromide has been extensively studied for its effects on neurotransmission and neuroprotection. Key findings include:

- Dopamine Neuron Stimulation : Research indicates that salsolinol enhances the activity of dopamine neurons, which is critical in understanding its role in dopamine-related disorders like Parkinson's disease. For instance, it has been shown to increase the firing rate of dopamine neurons significantly at specific concentrations (0.1 µM) .

- Oxidative Stress Induction : this compound induces oxidative stress leading to cell death in dopaminergic SH-SY5Y cells, highlighting its dual role as both a neuroprotective agent and a potential neurotoxin .

Neuroprotective Effects

Studies have explored the neuroprotective properties of this compound against cellular damage:

- Cell Viability : In vitro studies demonstrate that lower concentrations of salsolinol can protect against apoptosis in neuronal cells when combined with other protective agents such as N-acetylcysteine .

- Mechanisms of Action : The compound has been shown to interact with various neurotransmitter systems, including the μ-opioid receptor, suggesting its potential use in treating pain and addiction-related disorders .

Implications in Alcohol Addiction

Salsolinol is implicated in the biochemical pathways associated with alcohol consumption and dependence:

- Alcohol Abuse Mechanisms : Research indicates that salsolinol may facilitate dopaminergic signaling pathways that are activated during alcohol consumption, contributing to the reinforcing effects of alcohol .

Case Studies

Several case studies have highlighted the effects of this compound on human health:

- Parkinson’s Disease : In patients undergoing l-DOPA treatment for Parkinson’s disease, elevated levels of salsolinol were detected, suggesting a possible link between this compound and the progression of symptoms .

- Neurodegenerative Disorders : Investigations into the role of salsolinol in neurodegenerative conditions have shown that it may exacerbate symptoms through mechanisms involving oxidative stress and dopaminergic neuron impairment .

Data Summary Table

| Study/Source | Focus | Key Findings | Concentration |

|---|---|---|---|

| Berríos-Cárcamo et al. (2017) | Neurotransmission | Salsolinol activates μ-opioid receptors; potential for pain management | 0.01 - 1 mM |

| Brown et al. (2013) | Cell Viability | Induces apoptosis in SH-SY5Y cells | 100 - 800 µM |

| Hashizume et al. (2008a) | Hormonal Effects | Stimulates prolactin release from pituitary cells | 1 - 10 µM |

| Wanpen et al. (2004) | Oxidative Stress | Decreases cell viability via reactive oxygen species production | 0 - 500 µM |

Mecanismo De Acción

Objetivos: Los efectos de la Salsolinol implican interacciones con los receptores μ-opioides (MOR) y la modulación de las vías de la dopamina.

Vías: Afecta la vía tuberoinfundibular y puede desempeñar un papel en la patogénesis de la enfermedad de Parkinson.

Comparación Con Compuestos Similares

Unicidad: Las propiedades únicas de la Salsolinol radican en sus efectos neurotóxicos y su participación en el abuso del alcohol.

Compuestos similares: Si bien la Salsolinol es distinta, existen otras tetrahydroisoquinolinas y compuestos relacionados en la literatura.

Actividad Biológica

Salsolinol hydrobromide, a derivative of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), has garnered attention for its complex biological activities, particularly in relation to neuroprotection and neurotoxicity. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its effects on neuronal cells, mechanisms of action, and implications for neurological disorders.

Salsolinol is an endogenous compound formed from the metabolism of dopamine and is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease. It can act as both a neurotoxin and a neuroprotective agent depending on its concentration and the context of exposure. The compound's dual nature is evident in its ability to modulate neurotransmitter systems and influence neuronal health.

Mechanisms of Neuroprotection

Research indicates that salsolinol can exert neuroprotective effects through several mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : Salsolinol significantly decreases ROS levels in neuronal cells exposed to oxidative stressors like hydrogen peroxide (H₂O₂) .

- Caspase Inhibition : It inhibits caspase-3/7 activity, which is a marker of apoptosis, thereby preventing cell death in conditions induced by neurotoxins such as 6-hydroxydopamine .

- Mitochondrial Protection : At lower concentrations (50–100 µM), salsolinol preserves mitochondrial membrane potential and enhances cell survival in glutamate-induced toxicity models .

Neurotoxic Effects

Conversely, at higher concentrations (≥500 µM), salsolinol exhibits neurotoxic properties:

- Cell Death Induction : High doses lead to increased lactate dehydrogenase (LDH) release and significant cell death in neuronal cultures .

- Excitotoxicity : Salsolinol exacerbates glutamate-induced excitotoxicity at elevated concentrations, highlighting its potential role in neuronal damage .

Table 1: Concentration-Dependent Effects of Salsolinol

| Concentration (µM) | Effect on Neuronal Cells | Mechanism |

|---|---|---|

| 50 | Neuroprotection | Decreased ROS, inhibited caspases |

| 100 | Neuroprotection | Preserved mitochondrial potential |

| 250 | Biphasic effect | Mixed outcomes; some protective effects |

| 500 | Neurotoxicity | Increased LDH release, cell death |

Case Studies and Research Findings

- Neuroprotective Study : A study involving SH-SY5Y human neuroblastoma cells demonstrated that salsolinol at concentrations of 50 and 100 µM significantly improved cell viability under oxidative stress conditions induced by H₂O₂. The treatment resulted in a marked reduction in ROS levels and caspase activity compared to controls .

- Biphasic Response : Another investigation revealed that while lower concentrations of salsolinol provided protective effects against glutamate-induced apoptosis, higher concentrations led to increased neuronal damage. This highlights the importance of dosage in therapeutic applications .

- Gut Microbiota Interaction : Recent findings suggest that salsolinol can be produced by gut microbiota such as Escherichia coli, potentially linking gut health with neurological outcomes. This production is enhanced in the presence of alcohol, suggesting a novel pathway for the compound's impact on neurodegenerative diseases .

Propiedades

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGXKJQIOUTTB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191600 | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-21-5 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.